molecular formula C8H9FN2OS B8436317 N-(4-Fluorophenyl)-N'-methoxythiourea

N-(4-Fluorophenyl)-N'-methoxythiourea

Cat. No.: B8436317
M. Wt: 200.24 g/mol
InChI Key: BSRIERINDRGJIK-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N'-methoxythiourea is a thiourea derivative characterized by a thiocarbonyl group (C=S) flanked by two substituents: a 4-fluorophenyl group and a methoxy group. Thiourea derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The presence of the 4-fluorophenyl group introduces electron-withdrawing effects, which can influence electronic distribution and molecular interactions, while the methoxy group contributes steric and electronic modulation. The methoxy substituent, common in bioactive molecules, may improve solubility and metabolic stability compared to non-polar groups .

Properties

Molecular Formula

C8H9FN2OS

Molecular Weight

200.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methoxythiourea

InChI

InChI=1S/C8H9FN2OS/c1-12-11-8(13)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,13)

InChI Key

BSRIERINDRGJIK-UHFFFAOYSA-N

Canonical SMILES

CONC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Fluorine and chlorine substituents on aryl groups show comparable inhibitory potency in maleimide derivatives (e.g., IC50: 5.18 μM for 4-F vs. 7.24 μM for 4-Cl) . However, in thioureas, fluorinated derivatives like N-benzoyl-N'-(4-fluorophenyl)thiourea exhibit superior SIRT1 inhibition due to enhanced electronegativity and binding interactions .
  • Methoxy vs. Polar Groups: Methoxy-substituted compounds (e.g., N-(4-methoxyphenyl)thiourea derivatives) demonstrate improved fluorescence stability and solubility compared to nitro or cyano analogs , likely due to the electron-donating nature of methoxy .
Structural and Spectroscopic Comparisons

Crystallographic studies of benzoylthiourea derivatives reveal consistent syn–anti configurations across the thiourea core, with bond lengths (C=S: ~1.68 Å, C–N: ~1.34 Å) and angles remaining within normal ranges regardless of substituents . For example:

  • N-(4-Methoxybenzoyl)-N'-(o-methoxyphenyl)thiourea : Exhibits planar geometry with intramolecular hydrogen bonding (N–H···S), stabilizing the structure .
  • N-(4-Fluorophenyl) derivatives : The fluorine atom’s electronegativity slightly shortens C–F bond lengths (~1.35 Å), influencing dipole moments and crystal packing .

Spectroscopic data (IR, NMR) further differentiate substituent effects:

  • IR : Thiourea C=S stretches appear at ~1250–1350 cm⁻¹. Methoxy groups show C–O–C stretches at ~1050–1150 cm⁻¹, while fluorophenyl C–F vibrations occur at ~1100–1200 cm⁻¹ .
  • NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, whereas fluorophenyl protons exhibit deshielding (δ 7.2–7.8 ppm) due to fluorine’s inductive effect .
Pharmacokinetic and Toxicity Profiles

Molecular docking and ADMET predictions for N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives reveal:

  • LogP : Ranges from 3.1–4.2, indicating moderate lipophilicity suitable for membrane permeability .
  • Toxicity : Most derivatives show low hepatotoxicity except those with trifluoromethyl groups .
  • Comparative ADME : Methoxy-substituted thioureas exhibit better aqueous solubility than nitro or chloro analogs, aligning with their improved fluorescence properties in polar solvents .

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